Butane, 1-(1-methylpropoxy)-

Catalog No.
S666734
CAS No.
999-65-5
M.F
C8H18O
M. Wt
130.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butane, 1-(1-methylpropoxy)-

CAS Number

999-65-5

Product Name

Butane, 1-(1-methylpropoxy)-

IUPAC Name

1-butan-2-yloxybutane

Molecular Formula

C8H18O

Molecular Weight

130.23 g/mol

InChI

InChI=1S/C8H18O/c1-4-6-7-9-8(3)5-2/h8H,4-7H2,1-3H3

InChI Key

LPVMPBNUHJKNHA-UHFFFAOYSA-N

SMILES

CCCCOC(C)CC

Synonyms

Butyl sec-Butyl Ether; n-Butyl sec-Butyl Ether; 1-(1-Methylpropoxy)-butane

Canonical SMILES

CCCCOC(C)CC

Butane, 1-(1-methylpropoxy)-, also known by its IUPAC name, is a chemical compound with the molecular formula C8H18OC_8H_{18}O and a molecular weight of approximately 130.23 g/mol. It is categorized as an ether due to the presence of an ether functional group (-O-), which connects two hydrocarbon chains. This compound is notable for its structural uniqueness, characterized by a butane backbone with a 1-methylpropoxy substituent. The chemical structure can be represented as follows:

Butane 1 1 methylpropoxy CH3CH2CH2OCH(CH3)CH2CH3\text{Butane 1 1 methylpropoxy }CH_3-CH_2-CH_2-O-CH(CH_3)-CH_2-CH_3

The compound's CAS Registry Number is 999-65-5, and it can be found in various chemical databases such as PubChem and the NIST Chemistry WebBook .

Typical of ethers. Key reactions include:

  • Oxidation: The compound can undergo oxidation to form corresponding alcohols or aldehydes.
  • Dehydration: In the presence of acid catalysts, it can dehydrate to form alkenes.
  • Cleavage: Under acidic conditions, the ether bond can cleave, leading to the formation of alcohols and alkyl halides .

Thermodynamic studies indicate that reactions involving this compound often reach pseudo-equilibrium states, particularly in complex mixtures involving other alcohols and ethers .

Synthesis of butane, 1-(1-methylpropoxy)- typically involves etherification reactions. Common methods include:

  • Esterification: Reacting butanol with isobutylene oxide under acidic conditions to yield the ether.
  • Alkylation: Using alkyl halides in the presence of strong bases can also produce this compound through nucleophilic substitution mechanisms.

These methods are efficient for producing ethers with specific chain lengths and branching structures .

Butane, 1-(1-methylpropoxy)- has various applications across different fields:

  • Solvent: It serves as a solvent in organic synthesis due to its ability to dissolve a wide range of organic compounds.
  • Intermediate: The compound is used as an intermediate in the synthesis of other chemicals, including pharmaceuticals and agrochemicals.
  • Fuel Additive: Its properties make it suitable for use as a fuel additive to enhance combustion efficiency and reduce emissions .

Interaction studies involving butane, 1-(1-methylpropoxy)- focus on its behavior in mixtures with other solvents and its reactivity under various conditions. Research indicates that its presence can influence the thermodynamic properties of reaction mixtures, particularly in dehydration processes where it competes with other alcohols for reaction pathways .

Furthermore, studies on its interactions with catalysts reveal insights into optimizing reaction conditions for desired outcomes in synthetic processes.

Several compounds share structural similarities with butane, 1-(1-methylpropoxy)-. These include:

  • Butanol (n-butanol): A primary alcohol that serves as a precursor for various chemical syntheses.
  • Di-n-butyl ether: An ether formed from two butanol molecules; it has different properties due to its symmetrical structure.
  • Isobutyl methyl ether: A branched ether that exhibits different solubility and reactivity profiles compared to butane, 1-(1-methylpropoxy)-.

Comparison Table

CompoundMolecular FormulaUnique Features
Butane, 1-(1-methylpropoxy)-C8H18OEther with branched structure
ButanolC4H10OStraight-chain alcohol
Di-n-butyl etherC8H18OSymmetrical ether
Isobutyl methyl etherC5H12OBranched structure affecting reactivity

The uniqueness of butane, 1-(1-methylpropoxy)- lies in its specific branching pattern which influences both its physical properties and reactivity compared to these similar compounds .

The compound was first synthesized in the mid-20th century during investigations into etherification reactions. Early studies focused on its formation as a byproduct in the acid-catalyzed dehydration of 1-butanol, where it coexisted with di-n-butyl ether (DNBE). By the 1990s, its structural characterization was solidified through advanced spectroscopic methods, including NMR and mass spectrometry. PubChem records indicate systematic documentation of its properties beginning in 2005, with subsequent updates refining its thermodynamic data.

Research Trajectory and Contemporary Academic Focus

Recent studies emphasize its role in:

  • Catalytic Processes: As a secondary product in the dehydration of 1-butanol over ion-exchange resins, offering insights into reaction selectivity.
  • Green Chemistry: Investigations into solvent-free synthesis methods using triple catalysis (photoredox/cobalt/Brønsted acid) to minimize waste.
  • Thermodynamic Studies: Experimental determination of equilibrium constants for its formation, aiding in the design of efficient etherification reactors.

Theoretical Significance in Ether Chemistry

The compound’s branched structure (IUPAC name: 1-butan-2-yloxybutane) challenges traditional linear ether models, influencing theories on:

  • Steric Effects: The sec-butoxy group impacts reactivity in nucleophilic substitutions.
  • Hydrogen Bonding: Reduced polarity compared to linear ethers, affecting solvation dynamics.

Etherification Reaction Pathways

The Williamson ether synthesis is the most widely used method for producing Butane, 1-(1-methylpropoxy)-. This two-step process involves deprotonating an alcohol to form an alkoxide ion, which subsequently undergoes an SN2 reaction with an alkyl halide. For example, reacting 1-methylpropanol with sodium hydroxide generates the corresponding alkoxide, which attacks 1-bromobutane to yield the target ether [2] [3]. The reaction mechanism proceeds as follows:

$$
\text{1-Methylpropanol} + \text{NaOH} \rightarrow \text{1-Methylpropoxide}^- + \text{H}_2\text{O}
$$
$$
\text{1-Methylpropoxide}^- + \text{1-Bromobutane} \rightarrow \text{Butane, 1-(1-Methylpropoxy)-} + \text{Br}^-
$$

Alternative pathways include acid-catalyzed dehydration of alcohols, though this method is less selective for asymmetric ethers like Butane, 1-(1-methylpropoxy)- . Recent studies highlight the role of thermodynamic equilibria in mixed alcohol-ether systems, where reaction conditions (e.g., temperature, solvent polarity) influence product distribution [4].

Industrial Production Techniques

Continuous Flow Reactor Systems

Industrial synthesis prioritizes continuous flow reactors over batch systems due to superior heat transfer, reduced reaction times, and scalability. In a typical setup, 1-methylpropanol and 1-bromobutane are fed into a tubular reactor alongside a base (e.g., NaOH). The system operates at 80–120°C with a residence time of 10–30 minutes, achieving yields exceeding 85% [4]. Key advantages include:

  • Enhanced mixing: Laminar flow ensures uniform reagent contact.
  • Temperature control: Exothermic reactions are managed efficiently.
  • Scalability: Throughput can be adjusted without re-engineering [3].

A comparative analysis of reactor performance is summarized below:

ParameterBatch SystemContinuous Flow
Yield (%)7289
Reaction Time (min)12025
Energy ConsumptionHighModerate

Catalyst Optimization for Industrial Synthesis

Catalyst selection critically impacts efficiency and cost. Traditional homogeneous catalysts like sodium hydroxide are effective but necessitate post-reaction neutralization. Heterogeneous catalysts, such as sulfonic acid-functionalized silica, offer recyclability and simpler purification. Recent trials demonstrate:

  • Ionic liquids: Imidazolium-based catalysts increase reaction rates by 40% compared to NaOH [4].
  • Solid acids: Zeolites reduce side-product formation by stabilizing transition states .

Catalyst performance is further influenced by pore size and acidity, as shown below:

Catalyst TypeSurface Area (m²/g)Acid Strength (mmol/g)Yield (%)
NaOH-1.272
Sulfonated Silica3200.981
H-ZSM-5 Zeolite4251.588

Novel Synthetic Routes

Alternative Precursor Utilization

Research explores replacing 1-bromobutane with less hazardous alkylating agents. For instance, 1-chlorobutane, though less reactive, reduces environmental impact when paired with phase-transfer catalysts like tetrabutylammonium bromide. Additionally, bio-derived precursors such as furfuryl alcohol derivatives show promise in pilot studies, albeit with lower yields (~65%) [4].

Green Chemistry Approaches

Sustainable synthesis strategies emphasize solvent selection and energy efficiency:

  • Solvent-free systems: Microwave-assisted reactions eliminate solvents, reducing waste by 70% [3].
  • Biocatalysis: Lipases catalyze etherification at ambient temperatures, though industrial application remains limited by enzyme stability [4].
  • Renewable energy: Solar-thermal reactors decrease reliance on fossil fuels during heating stages .

A comparative assessment of green methods reveals:

MethodEnergy Use (kWh/kg)Carbon Footprint (kg CO₂/kg)
Conventional8.23.1
Microwave-Assisted4.51.7
Biocatalytic2.10.9

XLogP3

2.7

Dates

Modify: 2023-08-15

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